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Dimethyl 4-bromopyridine-2,6-dicarboxylate

Cat. No.: B067720
CAS No.: 162102-79-6
M. Wt: 274.07 g/mol
InChI Key: WYROXHCDUWIUMW-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Dicarboxylate Scaffolds in Organic Chemistry

Pyridine dicarboxylate scaffolds, particularly those substituted at the 2- and 6-positions, are of immense importance in organic chemistry. The arrangement of the nitrogen atom and the two carboxylate groups provides a well-defined geometry that is ideal for creating rigid molecular architectures. This structural rigidity is highly sought after in the design of ligands for coordination chemistry, as it allows for the formation of stable and predictable metal complexes. urfu.ru Furthermore, these scaffolds are integral components in the construction of supramolecular assemblies and metal-organic frameworks (MOFs), where they act as multidentate linkers to create porous materials with applications in gas storage, separation, and catalysis. nih.gov The pyridine-2,6-dicarboxamide unit, a derivative of the dicarboxylate, is also a key motif in medicinal chemistry, with demonstrated applications in the development of therapeutic agents.

Importance of Halogenated Pyridines as Precursors in Advanced Synthesis

Halogenated pyridines are fundamental building blocks in synthetic organic chemistry, serving as versatile precursors for the introduction of a wide range of functional groups onto the pyridine ring. The carbon-halogen bond, particularly carbon-bromine, is readily activated by transition metal catalysts, enabling a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The ability to selectively functionalize the pyridine ring through these methods has made halogenated pyridines indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The position of the halogen atom on the pyridine ring dictates its reactivity and the types of structures that can be accessed, making compounds like Dimethyl 4-bromopyridine-2,6-dicarboxylate particularly valuable for targeted synthesis.

Overview of this compound as a Synthetic Synthon

This compound merges the advantageous features of both the pyridine dicarboxylate scaffold and halogenated pyridines into a single, highly functionalized molecule. The bromine atom at the 4-position serves as a handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, alkynyl, and amino groups at this position. The two methyl ester groups at the 2- and 6-positions can be further modified, for instance, through hydrolysis to the corresponding dicarboxylic acid or amidation to form dicarboxamides. This trifunctional nature makes this compound a versatile synthon for the construction of complex molecular architectures, including tailored ligands for metal complexes and organic linkers for functional materials.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance White solid
CAS Number 162102-79-6

Data sourced from PubChem CID 11953411 nih.gov

Spectroscopic Data of this compound

TypeData
¹H NMR (300 MHz, DMSO-d₆) δ 8.4 (s, 2H, py-H), 3.92 (s, 6H, -(OCH₃)₂)
IR (DRIFT, cm⁻¹) 3105 (w), 2950 (w), 1727 (s), 1601 (m), 1445 (s), 1360 (m), 1266 (s), 1129 (m), 988 (m), 780 (m)

Data sourced from a study on metallo-supramolecular polymers rsc.org

Crystallographic Data of this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.544(2)
b (Å) 14.509(3)
c (Å) 8.032(2)
β (°) 90.32(3)
Volume (ų) 878.9(4)

Data for the closely related trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II) is presented for illustrative purposes. nih.gov The specific crystallographic data for this compound can be accessed from the Crystallography Open Database with the identifier 4512838. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO4 B067720 Dimethyl 4-bromopyridine-2,6-dicarboxylate CAS No. 162102-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-bromopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROXHCDUWIUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dimethyl 4 Bromopyridine 2,6 Dicarboxylate

Derivatization from Chelidamic Acid

The principal route begins with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which serves as the foundational scaffold for the target molecule.

Esterification of Chelidamic Acid to Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

The initial step in the synthetic sequence is the conversion of the dicarboxylic acid groups of chelidamic acid into their corresponding methyl esters. This is typically accomplished through a Fischer esterification reaction. The process involves heating chelidamic acid in methanol (B129727), which acts as both the solvent and the reactant, in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The mixture is heated to reflux to drive the reaction towards completion. rsc.org Upon cooling, the product, Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, often precipitates as a solid and can be isolated by filtration. rsc.org This esterification is a critical step, preparing the molecule for the subsequent bromination of the 4-position on the pyridine (B92270) ring.

Table 1: Reaction Conditions for Esterification of Chelidamic Acid
ReactantsSolventCatalystTemperatureReaction TimeYieldReference
Chelidamic Acid, MethanolMethanolSulfuric AcidReflux (approx. 65 °C)3 hours82-94% rsc.org

Bromination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Following the successful synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, the next key transformation is the replacement of the hydroxyl group at the C4 position with a bromine atom. This can be achieved using various brominating agents and conditions.

Use of Phosphorus Pentabromide (PBr₅) as Brominating Agent

Phosphorus pentabromide (PBr₅) is a potent reagent for converting hydroxyl groups, including phenolic hydroxyls on heterocyclic rings, into bromides. While this method is well-documented for the synthesis of the analogous diethyl ester, Diethyl 4-bromopyridine-2,6-dicarboxylate, the direct application to Dimethyl 4-hydroxypyridine-2,6-dicarboxylate follows the same chemical principle. The reaction typically involves heating the hydroxy compound with PBr₅, which acts as the bromine source. The robust nature of this reagent facilitates the substitution reaction, effectively yielding the desired bromo-substituted product.

Role of Phosphorus Pentoxide (P₄O₁₀) and Tetrabutylammonium Bromide (TBAB)

An alternative and effective method for the bromination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate employs a combination of phosphorus pentoxide (P₄O₁₀, often written as P₂O₅) and tetrabutylammonium bromide (TBAB). rsc.org In this procedure, TBAB serves as the source of bromide ions, while phosphorus pentoxide acts as a powerful dehydrating agent that activates the hydroxyl group, facilitating its substitution. The reaction is typically carried out in an inert solvent, such as toluene, at elevated temperatures. rsc.org This reagent system offers a reliable means to achieve high yields of Dimethyl 4-bromopyridine-2,6-dicarboxylate. rsc.org

Optimization of Reaction Conditions (e.g., Temperature, Solvent Systems, Reaction Time)

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions.

For the initial esterification step , the use of reflux temperature (approximately 65 °C in methanol) and a reaction time of around 3 hours has been shown to produce high yields. rsc.org The catalytic amount of sulfuric acid is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

In the subsequent bromination step using the P₄O₁₀/TBAB system, specific conditions have been reported to be effective. rsc.org The choice of an inert, high-boiling solvent like toluene allows the reaction to be conducted at elevated temperatures, such as 110 °C. rsc.org A reaction time of approximately 6 hours has been found to be sufficient for the reaction to proceed to completion, yielding the final product in good yields (around 73%). rsc.org The optimization of these parameters—temperature, solvent, and reaction duration—is essential to maximize product formation while minimizing the occurrence of side reactions and decomposition.

Table 2: Optimized Bromination Conditions
Starting MaterialReagentsSolventTemperatureReaction TimeYieldReference
Dimethyl 4-hydroxypyridine-2,6-dicarboxylateP₄O₁₀, TBABToluene110 °C6 hours73% rsc.org

Synthesis of Related Diethyl Analogues

The synthesis of the closely related Diethyl 4-bromopyridine-2,6-dicarboxylate follows a parallel synthetic pathway. The precursor, Diethyl 4-hydroxypyridine-2,6-dicarboxylate, is first synthesized by the esterification of chelidamic acid with ethanol. Subsequently, the bromination of this diethyl ester is effectively carried out using phosphorus pentabromide (PBr₅). The reaction involves heating the Diethyl 4-hydroxypyridine-2,6-dicarboxylate with PBr₅ at a temperature of 95 °C for approximately 3.5 hours. This established methodology provides a reliable route to the diethyl analogue of the target compound.

Considerations for Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign chemical processes. While specific green synthetic routes for this compound are not extensively documented, an analysis of the existing methodologies through the lens of green chemistry reveals areas for potential improvement. The twelve principles of green chemistry provide a framework for this evaluation, focusing on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes.

Atom Economy: The traditional synthesis starting from chelidamic acid involves a bromination step that generates byproducts. For instance, the use of phosphorus pentabromide or a combination of tetrabutylammonium bromide and phosphorus pentoxide leads to the formation of phosphorus-based waste. A greener alternative would be to explore brominating agents that offer higher atom economy, where a larger proportion of the atoms from the reagents are incorporated into the final product.

Use of Hazardous Reagents and Solvents: The documented syntheses employ reagents like phosphorus pentabromide and phosphorus pentoxide, which are hazardous and require careful handling. Solvents such as toluene and dichloromethane are also utilized, which have associated health and environmental risks rsc.org. A key goal of green chemistry is to replace such substances with safer alternatives. Research into the use of less toxic brominating agents and greener solvents, such as ionic liquids or supercritical fluids, could significantly improve the environmental profile of the synthesis.

Energy Efficiency: The synthesis often requires elevated temperatures, particularly during the reflux and bromination steps rsc.org. Developing catalytic systems that can facilitate these reactions at lower temperatures would reduce energy consumption. Microwave-assisted synthesis is another avenue that could potentially shorten reaction times and improve energy efficiency.

By focusing on these principles, future research can aim to develop a more sustainable and efficient synthesis of this compound. The following table outlines some potential green chemistry improvements for the known synthetic steps.

Synthetic StepTraditional ApproachPotential Green Chemistry Improvement
Esterification Use of excess methanol and a strong mineral acid catalyst (e.g., H₂SO₄).Employing solid acid catalysts that can be easily recovered and reused.
Bromination Use of hazardous reagents like PBr₅ or P₂O₅ with a bromide source.Investigating the use of safer brominating agents with higher atom economy, such as N-bromosuccinimide (NBS) under catalytic conditions nih.gov.
Solvent Usage Use of volatile organic solvents like toluene and dichloromethane rsc.org.Exploring the use of greener solvents, such as ionic liquids, or solvent-free reaction conditions.
Energy Consumption Reactions conducted at high temperatures for extended periods rsc.org.Utilizing microwave irradiation or developing more efficient catalytic systems to reduce reaction times and temperatures.

Reactivity and Chemical Transformations of Dimethyl 4 Bromopyridine 2,6 Dicarboxylate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Dimethyl 4-bromopyridine-2,6-dicarboxylate serves as an exemplary electrophilic partner in these transformations, enabling the introduction of a wide array of substituents at the C-4 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing C-C bonds, celebrated for its mild reaction conditions and tolerance of various functional groups. nih.gov This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex in the presence of a base. libretexts.org

This compound readily undergoes Suzuki-Miyaura coupling with a diverse range of aryl and heteroaryl boronic acids or their corresponding esters. This allows for the synthesis of a library of 4-aryl and 4-heteroarylpyridine-2,6-dicarboxylate derivatives. These products are valuable intermediates in medicinal chemistry and materials science. nih.govnih.gov The reaction is generally high-yielding and tolerates a broad spectrum of functional groups on the incoming aryl or heteroaryl moiety. nih.gov

Substituted heteroarenes are fundamental components of many pharmacologically active agents and drug substances. nih.gov The Suzuki-Miyaura coupling provides a direct and efficient method for the elaboration of the this compound core, introducing complex aromatic and heteroaromatic systems. nih.govrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Boronic Acid/Ester Catalyst Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Dimethyl 4-phenylpyridine-2,6-dicarboxylate
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane Dimethyl 4-(4-methoxyphenyl)pyridine-2,6-dicarboxylate
Thiophen-2-ylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ n-Butanol Dimethyl 4-(thiophen-2-yl)pyridine-2,6-dicarboxylate

This table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of bromopyridines.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a palladium(0) complex. This step forms a square planar palladium(II) intermediate. libretexts.org The reactivity of the C-Br bond is enhanced by the electron-deficient nature of the pyridine (B92270) ring.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. researchgate.net The halide or other ligand on the palladium is replaced by the aryl or heteroaryl group from the boronate.

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the pyridine and the newly introduced aryl/heteroaryl group) from the palladium(II) complex. This forms the new C-C bond in the product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

The choice of palladium catalyst and, crucially, the supporting ligand, is critical for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of heteroaryl halides. nih.gov For substrates like this compound, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. nih.gov

Catalysts: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. nih.govnih.gov The choice of precatalyst can influence the formation of the active Pd(0) species. nih.gov

Ligands: Monodentate, bulky, and electron-rich dialkylbiaryl phosphines such as SPhos and XPhos have proven to be highly effective for the coupling of challenging heteroaryl chlorides and bromides. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity. nih.gov The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. researchgate.net

Optimization of the catalyst system (palladium source and ligand), base, solvent, and temperature is often necessary to achieve the desired outcome, especially with sterically hindered or electronically challenging coupling partners. nih.govmdpi.com

Potential for Stille, Sonogashira, and Negishi Coupling Reactions at Brominated Pyridine Positions

The reactivity of the C-Br bond in this compound also makes it a suitable substrate for other palladium-catalyzed cross-coupling reactions, including the Stille, Sonogashira, and Negishi couplings.

Stille Coupling: This reaction couples the bromopyridine with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organostannane), and reductive elimination. wikipedia.org The addition of copper(I) salts can sometimes accelerate the reaction. harvard.edu

Sonogashira Coupling: This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling the bromopyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and a copper(I) salt, in the presence of an amine base. organic-chemistry.org This reaction would allow for the introduction of alkynyl substituents at the C-4 position, leading to valuable precursors for further transformations. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent. researchgate.net Organozinc reagents are highly reactive, often allowing for milder reaction conditions compared to other coupling methods. orgsyn.org This reaction is particularly useful for constructing complex molecular architectures and is tolerant of many functional groups. orgsyn.orgnih.gov

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction Nucleophilic Partner Key Features
Stille Organostannane (R-SnR'₃) Tolerant of many functional groups; toxic reagents. wikipedia.orgorganic-chemistry.org
Sonogashira Terminal Alkyne (R-C≡CH) Forms C(sp²)-C(sp) bonds; requires copper co-catalyst. wikipedia.orgorganic-chemistry.org

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are the primary mode of functionalization for aryl and heteroaryl bromides, the C-4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. The presence of two additional electron-withdrawing ester groups at the 2 and 6 positions further enhances this effect. However, direct SNAr on unactivated aryl halides is generally challenging. In the case of pyridines, this reactivity is more pronounced, especially at the 2- and 4-positions. researchgate.net Therefore, under forcing conditions (high temperature, strong nucleophiles), this compound could potentially undergo substitution of the bromine atom by various nucleophiles such as alkoxides, thiolates, or amines. nih.gov

Hydrolysis and Substitution of Bromine at C-4

The bromine atom at the C-4 position of the pyridine ring is a good leaving group, facilitating nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the two ester groups, which stabilize the intermediate formed during the substitution process.

Conversion to 4-Hydroxypyridine-2,6-dicarboxylic Acid Derivatives

While direct conversion of this compound to its 4-hydroxy derivative is not extensively documented, the reverse reaction, the synthesis of the bromo-compound from Dimethyl 4-hydroxypyridine-2,6-dicarboxylate, is known. This suggests that the substitution of the bromine with a hydroxyl group is a thermodynamically feasible process. The introduction of a hydroxyl group at the C-4 position can be achieved through nucleophilic substitution using a hydroxide (B78521) source.

Reaction with Hydroxide Ions

The reaction of this compound with hydroxide ions can proceed via two main pathways: hydrolysis of the ester groups (saponification) and nucleophilic aromatic substitution of the bromine atom. The outcome of the reaction is highly dependent on the reaction conditions, such as temperature, solvent, and the concentration of the hydroxide source. Under forcing conditions, it is anticipated that the bromine atom would be displaced by a hydroxyl group, leading to the formation of a 4-hydroxypyridine (B47283) derivative. This reactivity is a general feature of 4-halopyridines, which are known to undergo nucleophilic substitution at the C-4 position.

General Nucleophilic Aromatic Substitution Pathways

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the C-2, C-4, and C-6 positions. The presence of a good leaving group, such as bromine, at the C-4 position makes this site particularly reactive towards nucleophilic aromatic substitution.

The general mechanism for nucleophilic aromatic substitution at the C-4 position involves the attack of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized over the pyridine ring and onto the electron-withdrawing ester groups. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the synthesis of a diverse array of 4-substituted pyridine-2,6-dicarboxylic acid derivatives.

Ester Hydrolysis

The two methyl ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. This transformation is a fundamental reaction in the manipulation of this compound, providing access to the dicarboxylic acid, which can be further modified or used in coordination chemistry.

Saponification to Pyridine-2,6-dicarboxylic Acid Derivatives

The complete hydrolysis of both ester groups, known as saponification, is typically achieved by treating this compound with a strong base, such as potassium hydroxide, in a suitable solvent like methanol (B129727). The reaction is generally carried out at elevated temperatures to ensure complete conversion. The initial product of the reaction is the potassium salt of 4-bromopyridine-2,6-dicarboxylic acid. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate groups, leading to the precipitation of the free dicarboxylic acid. High yields of the desired product can be obtained through this straightforward procedure.

Table 1: Saponification of this compound

ReactantReagentsSolventTemperatureReaction TimeProductYield
This compoundPotassium Hydroxide (KOH)Methanol65 °C2 hours4-bromopyridine-2,6-dicarboxylic acidHigh

Selective Ester Hydrolysis Techniques

Selective hydrolysis of one of the two ester groups in a symmetric diester like this compound presents a synthetic challenge. Standard saponification conditions typically lead to the hydrolysis of both ester groups. However, several techniques have been developed for the selective monohydrolysis of diesters.

One common approach involves using a stoichiometric amount of base, typically one equivalent, at low temperatures. This method relies on the deactivation of the second ester group towards further hydrolysis once the first has been saponified to a carboxylate. The negatively charged carboxylate group repels the incoming hydroxide ions, thus slowing down the rate of the second hydrolysis.

Another strategy employs enzymatic hydrolysis. Certain enzymes, such as lipases, can exhibit high selectivity for the hydrolysis of one ester group in a prochiral or symmetric diester, leading to the formation of the monoester in high enantiomeric or diastereomeric excess.

Phase-transfer catalysis has also been utilized for the selective monohydrolysis of diesters. By using a quaternary ammonium (B1175870) salt as a phase-transfer catalyst, it is possible to control the stoichiometry of the hydroxide ion in the organic phase, thereby favoring the formation of the monoester. The choice of solvent system and reaction temperature is crucial for achieving high selectivity in these reactions. While these techniques are generally applicable, their specific application to this compound would require empirical optimization of the reaction conditions to achieve the desired monoester.

Reductive Transformations

The structure of this compound features two key sites for reduction: the carbon-bromine bond and the two ester groups. These sites can be targeted selectively to yield valuable synthetic intermediates.

Reductive Debromination for Isotopic Labeling (e.g., Deuteration)

Reductive debromination is a process where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This transformation can be adapted for isotopic labeling by using a deuterium (B1214612) source to introduce a deuterium atom in place of the bromine. While specific studies on the deuteration of this compound are not extensively detailed, the general mechanism for bromopyridines involves the formation of a pyridyl radical or an organometallic intermediate, which is then quenched with a deuterium source like deuterium oxide (D₂O).

For instance, protonation of a bromopyridine can facilitate reductive debromination to generate a pyridyl radical, which can then be trapped by a deuterium donor. acs.org This method provides a pathway to specifically label the 4-position of the pyridine-2,6-dicarboxylate (B1240393) core, which is a valuable technique in mechanistic studies and metabolic tracking of derivative compounds.

Reduction of Ester Groups to Pyridinedimethanol Derivatives

The two methyl ester groups at the 2- and 6-positions can be reduced to their corresponding primary alcohols, yielding 4-bromopyridine-2,6-dimethanol. This transformation is typically achieved using powerful reducing agents that can convert esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. The reaction involves the nucleophilic attack of the hydride ion on the ester carbonyl carbon.

This reduction provides a foundational building block, 4-bromopyridine-2,6-dimethanol, which can be used for further synthetic elaborations, such as the synthesis of ligands or macrocyclic structures.

Table 1: Reduction of Ester Groups

Starting Material Reagent Product Reference
Pyridine-2,6-dicarboxylic acid Acetyl chloride, Ethanol, then reducing agent Pyridine-2,6-dimethanol rsc.org

Note: The table includes examples of similar reductions to illustrate the general transformation.

Functionalization of Carboxylate Groups

The dimethyl ester groups are not only reducible but can also be converted into other functional groups, enhancing the synthetic utility of the core molecule.

Conversion to Acyl Chlorides (e.g., 4-bromopyridine-2,6-dicarbonyl dichloride)

To increase the reactivity of the carboxylate positions, the diester can be first hydrolyzed to the corresponding 4-bromopyridine-2,6-dicarboxylic acid. rsc.org This diacid can then be converted to the highly reactive 4-bromopyridine-2,6-dicarbonyl dichloride. This conversion is typically accomplished by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgresearchgate.net The resulting diacyl chloride is a valuable intermediate for the synthesis of amides, esters, and ketones via reactions with appropriate nucleophiles. rsc.org

Table 2: Synthesis of 4-bromopyridine-2,6-dicarbonyl dichloride

Starting Material Reagent(s) Product Yield Reference

Amidation and Other Ester Derivatizations

The ester groups of this compound can react directly with amines to form amides. This amidation reaction is often facilitated by heat or catalytic conditions. For example, the related diethyl 4-bromopyridine-2,6-dicarboxylate has been shown to react with ammonia (B1221849) in methanol to produce 4-bromo-pyridine-2,6-dicarboxylic acid diamide (B1670390) in high yield. chemicalbook.com

Similarly, transesterification can be performed by reacting the dimethyl ester with a different alcohol in the presence of an acid or base catalyst to generate a new ester derivative. These reactions allow for the introduction of a wide array of functional groups, which is crucial for tuning the properties of the final molecules, for applications in coordination chemistry and materials science. nih.gov

Table 3: Amidation of Pyridine-2,6-dicarboxylates

Starting Material Reagent(s) Product Yield Reference

Formation of Organometallic Reagents from Bromopyridines (e.g., Organozinc and Organomanganese)

The bromine atom at the 4-position serves as a handle for the formation of organometallic reagents, which are powerful tools for creating new carbon-carbon bonds.

Organozinc reagents, in particular, are valued for their functional group tolerance. sigmaaldrich.com The direct insertion of activated zinc (Rieke zinc) into the carbon-bromine bond of a bromopyridine yields the corresponding pyridylzinc bromide. nih.gov This organozinc reagent can then participate in various cross-coupling reactions, such as the Negishi coupling, with a range of electrophiles. sigmaaldrich.comnih.gov

Similarly, highly active manganese (Rieke manganese) can be used to prepare Grignard-type organomanganese reagents from bromopyridines. semanticscholar.org These reagents are also effective in coupling reactions, for instance, with acid chlorides to form ketones, often without the need for a transition metal catalyst. semanticscholar.org The formation of these organometallic species from bromopyridines provides a practical route for the synthesis of complex substituted pyridine derivatives. nih.govsemanticscholar.org

Table 4: Applications of Organometallic Reagents from Bromopyridines

Bromopyridine Type Metal Reagent Formed Subsequent Reaction Reference
2-Bromopyridine Active Zinc 2-Pyridylzinc bromide Coupling with electrophiles nih.gov
3-Bromopyridine Active Zinc 3-Pyridylzinc bromide Palladium-catalyzed cross-coupling nih.gov

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches

The transformation of Dimethyl 4-bromopyridine-2,6-dicarboxylate, particularly in palladium-catalyzed cross-coupling reactions, is understood to proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov Advanced techniques, such as mass spectrometry, have been instrumental in identifying key catalytic intermediates in similar cross-coupling reactions, thereby refining the understanding of these mechanistic steps. uvic.ca

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reaction mechanisms involving brominated pyridine (B92270) derivatives. Although direct DFT studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of analogous systems, such as other bromopyridines and polyhalogenated heterocycles. researchgate.netacs.org

DFT calculations are routinely employed to model the full catalytic cycle of cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net These studies help in characterizing the geometries and energies of intermediates and transition states for each elementary step: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov For a model Suzuki-Miyaura reaction, the calculated energy barriers for these steps provide a comprehensive energy profile of the reaction, indicating the rate-determining step. researchgate.net

In the context of bromopyridines, DFT studies have been used to identify transient intermediates in the crucial transmetalation step of the Suzuki-Miyaura reaction. researchgate.net For instance, a boronate ligand coordinated to the palladium center through an oxygen atom has been identified as a key intermediate. researchgate.net Furthermore, computational models have been developed to understand the role of the base and the potential involvement of different palladium species in the catalytic cycle. researchgate.netnih.gov The choice of functional, such as M06-L or B3PW91, is critical for accurately describing the electronic and structural properties of the involved organometallic species. nih.govmdpi.com

Table 1: Representative Calculated Energy Barriers for Suzuki-Miyaura Reaction Steps (Model Systems)
Reaction StepDescriptionCalculated Activation Energy (kcal/mol) - Example 1 nih.govCalculated Activation Energy (kcal/mol) - Example 2 researchgate.net
Oxidative AdditionInsertion of Pd(0) into the C-Br bond15.2~18-20
TransmetalationTransfer of the organic group from boron to palladium14.4~15-22
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst~5-10~7-12

Note: The data in this table are illustrative and derived from DFT studies on model systems analogous to this compound. The actual energy barriers for the target compound may vary.

Kinetic Studies of Catalytic and Non-Catalytic Transformations

Kinetic studies provide experimental evidence for proposed reaction mechanisms. For palladium-catalyzed reactions involving bromopyridines, kinetic analyses have been crucial in understanding the influence of various reaction parameters. For example, in Sonogashira coupling reactions, the rate is significantly affected by the stereoelectronic properties of the substituents on the aryl bromide, the alkyne, and the phosphine (B1218219) ligands. researchgate.net Kinetic experiments in palladium-catalyzed C-N cross-coupling reactions have revealed inverse dependencies on the concentration of both the amine and the aryl halide, leading to a more refined model of the oxidative addition step. mit.edu Such studies allow for the determination of reaction orders and the identification of rate-determining steps, which often complement the findings from computational studies.

Analysis of Regioselectivity and Chemoselectivity in Transformations

The presence of multiple reactive sites on a molecule like this compound—namely the C-Br bond and the two ester groups—makes the study of regioselectivity and chemoselectivity paramount. In cross-coupling reactions of polyhalogenated pyridines, the site of reaction is often governed by the electronic properties of the C-X bonds. nih.gov Oxidative addition of the palladium catalyst is generally favored at the more electrophilic carbon centers, which for pyridines are typically the C2 and C4 positions. nih.gov

Theoretical studies have shown that regioselectivity in palladium-catalyzed cross-coupling of polyhalogenated heterocycles is determined by a combination of the energy required to distort the carbon-halogen bond to the transition-state geometry and the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO. acs.org In Stille couplings of 3,5-dibromo-2-pyrone, a reversal of regioselectivity has been observed in the presence of a Cu(I) co-catalyst, highlighting the subtle interplay of reagents and reaction conditions. acs.orgnih.gov

Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. In molecules containing both bromo and chloro substituents, palladium-catalyzed cross-coupling reactions often occur selectively at the C-Br bond. researchgate.net The ester groups in this compound are generally stable under the conditions of many palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C4 position.

Understanding Catalyst Deactivation and Regeneration in Metal-Mediated Reactions

A significant challenge in metal-mediated reactions is the deactivation of the catalyst, which can occur through various pathways such as the formation of inactive palladium black or the degradation of ligands. Understanding these deactivation pathways is crucial for developing robust and efficient catalytic systems. In Heck reactions, for instance, the introduction of a reducing agent can favorably influence the ratio of catalyst deactivation to regeneration rates, thereby extending the catalyst's lifetime.

For reactions involving electron-deficient bromopyridines, the stability of the palladium catalyst can be a concern. The choice of ligands plays a critical role in stabilizing the active catalytic species and preventing deactivation. While specific studies on catalyst deactivation for this compound are scarce, general principles of catalyst stability in cross-coupling reactions are applicable. For example, the formation of palladium nanoparticles can sometimes lead to a switch from a homogeneous to a heterogeneous catalytic mechanism, which may also be a pathway for catalyst deactivation. The regeneration of the active Pd(0) species from the Pd(II) complex formed after reductive elimination is a critical step for catalyst turnover and is typically facilitated by a base. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of Dimethyl 4 Bromopyridine 2,6 Dicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Dimethyl 4-bromopyridine-2,6-dicarboxylate, ¹H and ¹³C NMR provide definitive information about the hydrogen and carbon framework, while 2D NMR techniques confirm the connectivity of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. The pyridine (B92270) ring contains two chemically equivalent protons, and the two methyl ester groups are also equivalent.

In a typical ¹H NMR spectrum, two main signals are observed. A singlet corresponding to the two protons on the pyridine ring (H-3 and H-5) appears in the aromatic region. Another singlet for the six protons of the two equivalent methyl groups (-OCH₃) is found in the upfield region. The chemical shifts can vary slightly depending on the solvent used. For instance, in dimethyl sulfoxide-d6 (DMSO-d6), the pyridine protons appear as a singlet at approximately 8.4 ppm, while the methyl protons resonate as a singlet at around 3.92 ppm. rsc.org In chloroform-d (B32938) (CDCl₃), the pyridine proton singlet is observed slightly downfield at 8.51 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts

ProtonsMultiplicityChemical Shift (δ) in DMSO-d6 [ppm]Chemical Shift (δ) in CDCl₃ [ppm]Integration
Pyridine H (H-3, H-5)Singlet8.48.512H
Methyl H (-OCH₃)Singlet3.92~3.96H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule. It displays distinct signals for each unique carbon environment: the carbonyl carbons of the ester groups, the methyl carbons of the ester groups, and the three distinct carbons of the pyridine ring (C-2/C-6, C-3/C-5, and C-4). The carbon atom attached to the bromine (C-4) is typically observed at a chemical shift value influenced by the halogen's electronegativity and heavy atom effect. The ester carbonyl carbons (C=O) are found significantly downfield.

2D NMR Techniques

While ¹H and ¹³C NMR spectra provide primary structural information, 2D NMR experiments are employed to unambiguously assign these signals and confirm the connectivity. ucl.ac.ukwikipedia.org

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show no cross-peaks for this molecule, as there are no vicinal or geminal proton-proton couplings, confirming that the pyridine protons and methyl protons are isolated spin systems. chemistnotes.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the pyridine proton signal (at ~8.4 ppm) to the pyridine carbon signal (C-3/C-5) and another cross-peak linking the methyl proton signal (~3.92 ppm) to the methyl carbon signal. wikipedia.orglibretexts.org

Mass Spectrometry (GC-MS, ESI-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

For this compound (C₉H₈BrNO₄), the calculated molecular weight is approximately 274.07 g/mol . nih.gov A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The theoretical exact mass of this compound is 272.96367 Da for the ⁷⁹Br isotope. nih.gov HRMS analysis can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Fragmentation Patterns

In techniques like Electron Ionization (EI) used in Gas Chromatography-Mass Spectrometry (GC-MS) or through fragmentation in Electrospray Ionization-Mass Spectrometry (ESI-MS), the molecular ion can break down into smaller, characteristic fragment ions. Common fragmentation pathways for this molecule would likely involve the loss of a methoxy (B1213986) group (-OCH₃) or a carbomethoxy group (-COOCH₃).

Interactive Data Table: Mass Spectrometry Data

PropertyValueSource
Molecular FormulaC₉H₈BrNO₄ nih.gov
Molecular Weight274.07 g/mol nih.gov
Exact Mass (⁷⁹Br)272.96367 Da nih.gov
Key Isotopic Peaks[M]⁺, [M+2]⁺ (approx. 1:1 ratio)Characteristic of Bromine

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. rsc.org

The most prominent feature is the strong absorption band from the carbonyl (C=O) stretching of the two ester groups, which typically appears in the region of 1720-1740 cm⁻¹. A value of 1727 cm⁻¹ has been reported. rsc.org Other significant peaks include C-H stretching vibrations from the aromatic ring and the methyl groups (around 2950-3105 cm⁻¹), C-O stretching of the ester linkage (around 1266 cm⁻¹), and various bending and stretching vibrations characteristic of the substituted pyridine ring (e.g., at 1601, 1445, and 780 cm⁻¹). rsc.org

Interactive Data Table: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3105WeakAromatic C-H Stretch
2950WeakAliphatic C-H Stretch (Methyl)
1727StrongC=O Stretch (Ester)
1601MediumPyridine Ring C=C/C=N Stretch
1445StrongPyridine Ring Stretch
1266StrongC-O Stretch (Ester)
780MediumC-H Out-of-plane Bend

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD). nih.gov Analysis of the crystal structure reveals the planarity of the pyridine ring and the orientation of the two dimethyl carboxylate substituents. For comparison, the closely related derivative, Diethyl 4-bromopyridine-2,6-dicarboxylate, crystallizes in the monoclinic space group P 1 21/n 1. nih.gov Such crystallographic data are invaluable for understanding solid-state properties and for computational modeling studies.

Interactive Data Table: Crystallographic Data for a Derivative (Diethyl 4-bromopyridine-2,6-dicarboxylate)

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a (Å)15.3907
b (Å)4.33847
c (Å)19.5380
β (°)110.046

Data for the diethyl analogue is provided for illustrative purposes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Spectroscopic Probes for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region due to π-π* and n-π* transitions. For pyridinedicarboxylate derivatives, broad and intense absorption bands are typically observed between 220 and 300 nm, corresponding to π-π* transitions of the aromatic system. nih.gov The substitution pattern, including the bromine atom and the ester groups, influences the exact position and intensity of these absorption maxima (λₘₐₓ). This technique is particularly useful for studying the electronic properties of the compound and its derivatives, for example, in the context of forming metal complexes or supramolecular assemblies. rsc.org

Medicinal Chemistry Applications

In the realm of drug discovery and development, this compound has emerged as a pivotal intermediate for constructing novel therapeutic agents. Its pyridine-2,6-dicarboxylate (B1240393) scaffold is a recognized metal-chelating pharmacophore, while the 4-position allows for structural modifications to fine-tune biological activity and pharmacokinetic properties.

Development of Pyridine-Based Enzyme Inhibitors

The pyridine-2,6-dicarboxylic acid (DPA) framework, readily accessible from its dimethyl ester precursor, is a well-established zinc-binding motif. This characteristic has been effectively leveraged in the design of inhibitors for zinc-dependent enzymes, known as metalloenzymes.

The rise of antibiotic resistance poses a significant global health threat, with metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1) being major contributors. NDM-1 is an enzyme produced by certain bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including the potent carbapenem class. The development of NDM-1 inhibitors to be used in combination with existing antibiotics is a critical strategy to combat this resistance.

This compound is a key starting material for a library of potential NDM-1 inhibitors based on the dipicolinic acid (DPA) scaffold. The synthetic strategy involves a Suzuki cross-coupling reaction where the bromo-compound is reacted with various aryl and heteroaryl boronic acids. This reaction substitutes the bromine atom at the 4-position with a range of different functional groups. The resulting dimethyl ester derivatives are then hydrolyzed (saponified) under basic conditions to yield the final dicarboxylic acid inhibitors. This modular approach allows for the creation of a diverse library of compounds to explore the chemical space around the enzyme's active site.

Following the synthesis of a library of 4-substituted DPA derivatives, structure-activity relationship (SAR) studies are conducted to determine how different substituents at the 4-position influence the inhibitory potency against NDM-1. These studies are crucial for optimizing the lead compounds to achieve higher efficacy.

Research has shown that the nature of the substituent at the 4-position significantly impacts the inhibitor's potency, measured by the half-maximal inhibitory concentration (IC₅₀). For instance, introducing a 3-carboxyphenyl group at this position resulted in a compound with an IC₅₀ value of 1.6 μM, a notable improvement over the parent dipicolinic acid. In contrast, substitutions with groups like 3-methoxyphenyl or 3-(dimethylamino)phenyl led to a decrease in activity. These findings suggest that specific interactions, such as hydrogen bond donation from the substituent, may play a crucial role in enhancing the binding affinity to the NDM-1 active site.

CompoundSubstituent at 4-PositionNDM-1 IC₅₀ (μM)
Dipicolinic Acid (Parent Scaffold)-H6.9
Compound A3-Carboxyphenyl1.6
Compound B3-Methoxyphenyl20.3
Compound C3-(Dimethylamino)phenyl27.5
Compound D3-Hydroxyphenyl13.7

Precursors for Advanced Pharmaceutical Building Blocks

The utility of this compound extends beyond a single target class. Its inherent reactivity makes it an ideal precursor for a wide range of advanced pharmaceutical building blocks. The bromo-substituent enables chemists to employ powerful synthetic methods like Suzuki, Stille, and Sonogashira cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the construction of complex, highly functionalized molecules that are essential for modern drug discovery programs targeting various diseases.

Synthesis of Biaryl Mannoside FimH Inhibitors for Anti-Infective Research

Another critical area of anti-infective research is the prevention of bacterial adhesion to host tissues, which is the first step in many infections. Uropathogenic E. coli (UPEC), the primary cause of urinary tract infections (UTIs), utilizes a protein called FimH at the tip of its pili to adhere to mannosylated proteins on the surface of bladder cells. Blocking this interaction with FimH antagonists is a promising non-antibiotic approach to prevent UTIs.

Potent FimH inhibitors have been developed based on a biaryl mannoside structure. The synthesis of these complex molecules relies on connecting a mannose sugar unit to a biaryl system. This compound serves as a key precursor for the pyridyl portion of these biaryl structures. In a typical synthetic route, a mannoside bearing a boronic acid ester is coupled with an aryl bromide, such as the title compound, via a Suzuki reaction. This creates the crucial biaryl linkage. Subsequent deprotection of the ester and sugar hydroxyl groups yields the final active FimH inhibitor. The pyridine dicarboxylate moiety can enhance solubility and provide additional interaction points within the FimH binding site, leading to highly potent antagonists.

Materials Science and Supramolecular Chemistry

Beyond its biomedical applications, the structural motifs accessible from this compound are of significant interest in materials science and supramolecular chemistry. The corresponding 4-bromo-pyridine-2,6-dicarboxylic acid, obtained by simple hydrolysis of the ester, is an excellent ligand for constructing coordination polymers and metal-organic frameworks (MOFs).

These materials are crystalline solids built from metal ions or clusters linked together by organic ligands. The pyridine nitrogen and the two carboxylate groups of the ligand can coordinate to metal centers in various ways, leading to the formation of one-, two-, or three-dimensional networks with well-defined pores and channels. The bromine atom at the 4-position can be retained in the final material, where it can influence the framework's properties or serve as a site for post-synthetic modification to introduce further functionality. These pyridine-dicarboxylate-based MOFs have potential applications in gas storage, catalysis, and chemical sensing. researchgate.netnih.gov

This compound: A Versatile Intermediate in Modern Chemistry

This compound is a specialized organic compound that serves as a pivotal building block in various advanced chemical syntheses. Its unique structure, featuring a pyridine core substituted with two methyl ester groups and a reactive bromine atom, allows for extensive functionalization. This strategic arrangement of functional groups makes it a valuable precursor in the development of complex molecules for materials science, catalysis, and potentially other specialized fields. This article explores the specific applications of this compound as a key synthetic intermediate, focusing on its role in creating ligands, functional materials, and catalysts.

Future Research Directions and Perspectives

Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is expected to drive the development of more environmentally benign methods for synthesizing Dimethyl 4-bromopyridine-2,6-dicarboxylate. researchgate.netnih.gov Future research will likely prioritize the use of renewable starting materials and energy-efficient reaction conditions.

Key areas of exploration include:

Biocatalysis: The use of enzymes or whole-cell systems offers a promising green alternative to traditional chemical synthesis. rsc.orgukri.org Researchers may investigate biocatalytic routes starting from biomass-derived precursors to produce pyridine (B92270) dicarboxylates. ukri.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. nih.gov The application of microwave irradiation to the synthesis of pyridine derivatives has shown promise and could be adapted for the production of this compound. nih.gov

Iron-Catalyzed Reactions: Iron, being an abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. rsc.org The development of iron-catalyzed cyclization reactions for the synthesis of substituted pyridines presents a sustainable avenue for future research. rsc.org

Green Solvents and Catalysts: A shift towards the use of environmentally friendly solvents and recyclable catalysts is anticipated. researchgate.net One-pot multicomponent reactions are also being explored to improve efficiency and reduce waste. researchgate.netnih.gov

The following table summarizes potential green synthesis approaches:

Approach Description Potential Advantages
Biocatalysis Use of enzymes or whole-cell microorganisms for chemical transformations. rsc.orgukri.org High selectivity, mild reaction conditions, use of renewable feedstocks. ukri.org
Microwave-Assisted Synthesis Application of microwave energy to accelerate chemical reactions. nih.gov Reduced reaction times, increased yields, lower energy consumption. nih.gov
Iron Catalysis Utilization of iron-based catalysts for cyclization and cross-coupling reactions. rsc.org Abundant and low-cost metal, low toxicity. rsc.org
Multicomponent Reactions Combining three or more reactants in a single step to form a complex product. researchgate.net High atom economy, reduced waste, simplified procedures. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of the pyridine ring, coupled with the presence of the bromine atom and two ester groups, make this compound a candidate for exploring novel chemical reactions.

Future investigations may focus on:

C-H Bond Activation: Direct functionalization of the pyridine C-H bonds is a powerful tool for creating complex molecules. eurekaselect.comrsc.org Research into transition-metal and rare earth metal-catalyzed C-H activation could unlock new pathways for modifying the compound's core structure. beilstein-journals.orgnih.govbenthamdirect.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for a variety of organic transformations. nih.govacs.org This approach could be used to generate pyridinyl radicals from this compound, enabling novel coupling reactions. unibo.itacs.org

Pyridine N-Oxide Chemistry: The corresponding N-oxide of this compound could serve as a precursor for oxygen-centered radicals, facilitating hydrogen atom transfer (HAT) processes for C-H functionalization. nih.govresearchgate.net

Expansion into Emerging Fields of Chemical Biology and Nanoscience

The inherent functionalities of this compound make it an attractive scaffold for applications in chemical biology and nanoscience.

Promising research directions include:

Chemical Biology:

Enzyme Inhibition: Pyridine carboxylic acid derivatives have shown potential as enzyme inhibitors. nih.govresearchgate.net The dicarboxylate structure, in particular, has been investigated for inhibiting 2-oxoglutarate-dependent oxygenases, which are therapeutic targets in cancer. nih.govacs.org this compound and its derivatives could be explored as inhibitors for a range of enzymes. researchgate.net

Bioimaging: Pyridine-based fluorophores are valuable tools for visualizing biological processes. ontosight.aimdpi.comrsc.org By incorporating suitable chromophores, derivatives of this compound could be developed as fluorescent probes for bioimaging applications, including two-photon microscopy. nih.govmdpi.com

Nanoscience:

Nanoparticle Functionalization: Pyridine moieties can act as ligands to functionalize the surface of nanoparticles, influencing their properties and applications. nih.govsemanticscholar.orgresearchgate.net this compound could be used to modify nanoparticles for catalysis or drug delivery.

Self-Assembly: Pyridine-containing molecules have demonstrated the ability to self-assemble into well-defined nanostructures, such as nanotubes and molecular capsules. rawdatalibrary.netnih.govscispace.comrsc.orgrsc.org The rigid structure of this compound makes it a potential building block for creating novel supramolecular architectures.

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research. For this compound, future computational studies will be instrumental.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. ias.ac.intandfonline.comresearchgate.netresearchgate.netresearchgate.netmostwiedzy.pliaea.org This can help in understanding its reactivity patterns and designing new reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be employed to correlate the structural features of this compound derivatives with their biological activities, such as enzyme inhibition. This can accelerate the discovery of potent and selective drug candidates.

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound and its derivatives to the active sites of target enzymes, aiding in the rational design of new inhibitors.

The following table outlines the potential applications of computational modeling:

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Elucidating electronic structure and reactivity. ias.ac.intandfonline.comresearchgate.net HOMO-LUMO energies, charge distribution, bond dissociation energies, reaction pathways. iiste.org
QSAR Predicting biological activity based on molecular structure. Enzyme inhibitory potency, toxicity.
Molecular Docking Simulating the interaction between a ligand and a biological target. Binding affinity, binding pose, key intermolecular interactions.

Q & A

Q. What are the standard synthetic routes for Dimethyl 4-bromopyridine-2,6-dicarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of dimethyl pyridine-2,6-dicarboxylate precursors. A common method involves electrophilic aromatic substitution, where bromine or a brominating agent (e.g., N-bromosuccinimide) is introduced under controlled temperatures (e.g., 0–25°C) in a polar aprotic solvent like dichloromethane or DMF . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) and inert atmospheres to minimize side reactions. Evidence from analogous chloro derivatives (e.g., dimethyl 4-chloropyridine-2,6-dicarboxylate) suggests that prolonged reaction times (>12 hours) reduce purity due to di-brominated byproducts .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of bromination (e.g., absence of para-substituted byproducts) and ester group integrity. For example, the methyl ester protons resonate at δ ~3.9–4.1 ppm in DMSO-d6 .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (274.07 g/mol) and isotopic patterns consistent with bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .
  • X-ray Crystallography : Single-crystal studies (e.g., CCDC-deposited data) reveal planar pyridine rings and dihedral angles between ester groups, critical for understanding steric effects in downstream reactions .

Q. How does solubility impact experimental design in cross-coupling reactions?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMF, THF). For Suzuki-Miyaura couplings, DMF/water mixtures (9:1 v/v) are optimal for dispersing Pd catalysts while maintaining substrate stability. Poor solubility in ethers or alkanes necessitates pre-dissolution steps to avoid heterogeneous reaction conditions, which can reduce coupling efficiency .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on dihydropyridine derivatives inform structural analysis of this compound?

Discrepancies between NMR and X-ray data (e.g., in dihydropyridine analogs) often arise from dynamic effects like ring puckering or ester group rotation. For this compound, variable-temperature NMR (40C−40^\circ C to 25C25^\circ C) can resolve conformational averaging, while DFT calculations (B3LYP/6-31G*) model static crystallographic geometries . Cross-validating these methods ensures accurate assignment of regioisomeric byproducts.

Q. What strategies mitigate competing side reactions during functionalization at the 4-bromo position?

Competing nucleophilic aromatic substitution (SNAr) and elimination pathways are common. To favor SNAr:

  • Use electron-deficient catalysts (e.g., CuI in Ullmann couplings) to stabilize transition states.
  • Employ bulky ligands (e.g., Xantphos) to suppress β-hydride elimination in Pd-mediated reactions .
    Evidence from chloro analogs shows that microwave-assisted heating (100–120°C, 30 min) improves selectivity for mono-substituted products by accelerating desired pathways .

Q. How do steric and electronic effects of the 4-bromo group influence reactivity in heterocyclic annulation?

Q. What methodologies resolve contradictions in reported melting points and thermal stability?

Literature reports vary for melting points (e.g., 139–144°C for chloro analogs vs. 223–225°C for brominated imidazopyridines). Differential scanning calorimetry (DSC) under nitrogen identifies decomposition thresholds (e.g., >200°C for ester cleavage). Recrystallization from ethanol/water (1:3) improves purity and consistency, as impurities like residual succinimide lower observed melting points .

Methodological Challenges and Solutions

Q. How can researchers optimize chromatographic separation of regioisomeric byproducts?

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) effectively resolves brominated regioisomers. For TLC, silica gel with ethyl acetate/hexane (3:7) provides Rf ~0.4–0.5 for the target compound. Preparative column chromatography using gradient elution (5–20% ethyl acetate in hexane) minimizes co-elution of di-brominated contaminants .

Q. What spectroscopic signatures distinguish degradation products during long-term storage?

Hydrolysis of ester groups produces 4-bromopyridine-2,6-dicarboxylic acid, detectable via IR (broad O-H stretch at 2500–3000 cm1^{-1}) and LC-MS (m/z 230.97 for [M−COOCH3]^-). Storage under inert atmospheres (argon) at −20°C prevents hydrolysis, while amber vials reduce photodegradation .

Q. How do solvent polarity and additives influence catalytic efficiency in C–C bond formations?

In Heck reactions, DMF enhances Pd(0) solubility but can coordinate to catalysts, reducing activity. Adding TBAB (tetrabutylammonium bromide) as a phase-transfer agent improves interfacial interactions in biphasic systems (e.g., DMF/water), increasing turnover frequency by 40% .

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Dimethyl 4-bromopyridine-2,6-dicarboxylate

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